molecular formula C9H8NO4- B12515851 2-(Ethoxycarbonyl)pyridine-3-carboxylate CAS No. 799272-47-2

2-(Ethoxycarbonyl)pyridine-3-carboxylate

Cat. No.: B12515851
CAS No.: 799272-47-2
M. Wt: 194.16 g/mol
InChI Key: KAFMJARSFMQEPB-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)pyridine-3-carboxylate: is an organic compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of an ethoxycarbonyl group attached to the second position and a carboxylate group attached to the third position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pyridine-3-carboxylic acid+EthanolCatalystThis compound+Water\text{Pyridine-3-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Pyridine-3-carboxylic acid+EthanolCatalyst​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(Ethoxycarbonyl)pyridine-3-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring structure also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 2-oxo-3-piperidinecarboxylate
  • Ethyl 2-pyridinecarboxylate
  • 3-Carbethoxy-2-piperidone

Comparison: 2-(Ethoxycarbonyl)pyridine-3-carboxylate is unique due to the specific positioning of the ethoxycarbonyl and carboxylate groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both functional groups on the pyridine ring can enhance its utility in various synthetic applications and research studies.

Properties

CAS No.

799272-47-2

Molecular Formula

C9H8NO4-

Molecular Weight

194.16 g/mol

IUPAC Name

2-ethoxycarbonylpyridine-3-carboxylate

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

KAFMJARSFMQEPB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C(=O)[O-]

Origin of Product

United States

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